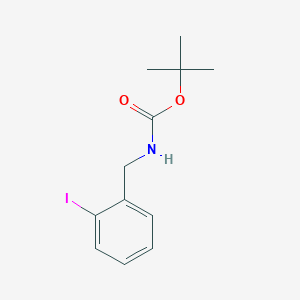

tert-Butyl 2-iodobenzylcarbamate

Vue d'ensemble

Description

“tert-Butyl 2-iodobenzylcarbamate” is a chemical compound with the molecular formula C12H16INO2 . It has a molecular weight of 333.17 .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, a related compound, “tert-butyl (substituted benzamido)phenylcarbamate”, was synthesized from 4-tert-butylbenzoic acid, DIPEA, compound 3, EDCI, and HOBt . The yield was 83.3% after chromatography on a silica gel column .Molecular Structure Analysis

The molecular structure of “this compound” consists of 32 bonds in total, including 16 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 carbamate .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” were not found, a related compound, “1-benzyloxy-2-iodo-4-tert-octylbenzene”, was used in Ullmann coupling reaction for the preparation of "1-benzyloxy-2-(3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene" .Physical And Chemical Properties Analysis

“this compound” is a solid . The exact physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.Applications De Recherche Scientifique

Polymer Stabilization

- Stabilizer for Butadiene Polymers : tert-Butyl 2-iodobenzylcarbamate has shown effectiveness as a stabilizer for thermal degradation of butadiene type polymers, particularly under an oxygen-free atmosphere. The stabilizing mechanism involves polymer radical trapping by acrylate groups and hydrogen transfer from phenolic hydroxyl groups (Yachigo et al., 1988).

Medical Research

- Antioxidant and Anti-inflammatory Properties : Investigations into similar compounds have shown antioxidant, anti-inflammatory, hepatoprotective, and cytoprotective activities, making them promising candidates for medicinal antioxidant drugs (Shinko et al., 2022).

Synthetic Chemistry

- In Synthetic Processes : This compound plays a role in the synthesis of other chemicals. For example, it was used in the synthesis of antiinflammatory/analgesic agents and also showed potential in dual inhibition of prostaglandin and leukotriene synthesis (Ikuta et al., 1987). Additionally, its use in the synthesis of cyclic carbamates via cyclizative atmospheric CO2 fixation has been reported (Takeda et al., 2012).

Environmental and Health Monitoring

- Biomonitoring : Studies involving similar compounds have been used for biomonitoring, particularly in analyzing human exposure to certain chemicals through urine samples, which is crucial for assessing environmental and health impacts (Scherer et al., 2017).

Photochemical Dynamics

- Study of Photochemical Reactions : Research on similar compounds has been conducted to understand their behavior under photochemical conditions, which is important in fields like environmental chemistry and photophysics (Negru et al., 2011).

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl N-[(2-iodophenyl)methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16INO2/c1-12(2,3)16-11(15)14-8-9-6-4-5-7-10(9)13/h4-7H,8H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUJONFRBPGWYRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=CC=C1I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methoxy-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one](/img/structure/B3265365.png)

![3-Pyridinecarboxylic acid, 2-amino-6-[2-(cyclopropylmethoxy)-6-[(4-methoxyphenyl)methoxy]phenyl]-4-[1-[(1,1-dimethylethoxy)carbonyl]-3-piperidinyl]-, 1,1-dimethylethyl ester](/img/structure/B3265460.png)